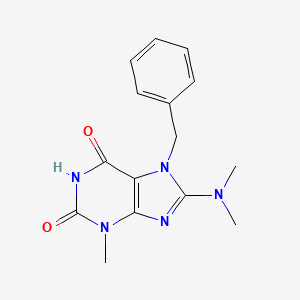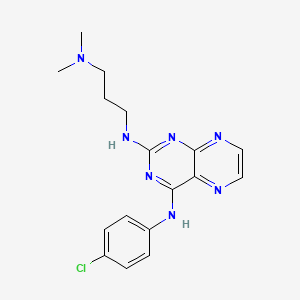
2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules found in many biomolecules like DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the phenyl groups. The ethoxy and methoxy groups could be introduced through etherification reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the purine ring system and the attached phenyl rings. The ethoxy and methoxy groups would add further complexity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine ring system and the attached functional groups. The ether groups (ethoxy and methoxy) are generally quite stable and unreactive. The carboxamide group could potentially participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar aromatic rings could give it both polar and nonpolar characteristics .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- Studies on purine N-oxides have developed methods for the synthesis of various purine derivatives, highlighting the interest in modifying purine structures for different scientific purposes. For instance, the direct oxidation of alkoxypurines to purine 3-N-oxides and subsequent transformations into hypoxanthine derivatives exemplify the chemical versatility of purine compounds (Kawashima & Kumashiro, 1969).
- Research into acyclic nucleotide analogues derived from purines via cross-coupling reactions showcases the application of purine derivatives in developing potentially biologically active molecules. This work underlines the importance of purine chemistry in synthesizing new compounds with possible therapeutic applications (Česnek, Hocek, & Holý, 2000).
Potential Biological Activities
- The synthesis of novel benzodifuranyl and related heterocyclic compounds from purine precursors for evaluation as anti-inflammatory and analgesic agents demonstrates the biomedical research potential of purine derivatives. These compounds have been shown to inhibit COX enzymes and possess significant analgesic and anti-inflammatory activities, highlighting the potential of purine derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Investigations into the hydrogen bonding in DNA base recognition using purine derivatives underline the relevance of these compounds in understanding genetic material interactions and the potential for developing targeted therapies or diagnostic tools (Gaugain et al., 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-14-10-6-4-8-12(14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-9-5-7-11-15(13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSHBFJJOXPHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)
![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)

![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)
![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)



![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)

